Cholesteryl-teg cep

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H106N3O11P/c1-51(2)18-15-19-54(7)64-32-33-65-63-31-26-58-48-61(34-36-68(58,8)66(63)35-37-69(64,65)9)83-67(74)72-39-17-40-77-42-43-78-44-45-79-46-47-80-49-62(84-85(82-41-16-38-71)73(52(3)4)53(5)6)50-81-70(55-20-13-12-14-21-55,56-22-27-59(75-10)28-23-56)57-24-29-60(76-11)30-25-57/h12-14,20-30,51-54,61-66H,15-19,31-37,39-50H2,1-11H3,(H,72,74)/t54-,61+,62?,63+,64-,65+,66+,68+,69-,85?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJSTUYYFCEZCA-PORNTWEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCOCCOCCOCCOCC(COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCOCCOCCOCCOCC(COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H106N3O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099383 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1196.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873435-29-1 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873435-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cholesteryl-TEG CEP: A Technical Guide to Enhancing Oligonucleotide Delivery

Introduction: Overcoming the Cellular Delivery Hurdle in Oligonucleotide Therapeutics

The therapeutic promise of oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), is immense. These molecules can selectively modulate the expression of disease-causing genes, offering a highly specific approach to treatment. However, a significant obstacle limiting their clinical translation is their inherently poor cellular uptake.[1][2] As hydrophilic macromolecules, oligonucleotides struggle to cross the lipophilic cell membrane to reach their intracellular targets.

To address this challenge, various strategies have been developed to enhance their delivery. One of the most effective and widely adopted methods is the conjugation of oligonucleotides to cholesterol, a natural lipid and an essential component of cell membranes. This guide provides an in-depth technical overview of Cholesteryl-TEG CEP, a key reagent in this process, for researchers, scientists, and drug development professionals. We will explore its mechanism of action, provide detailed protocols for its use, present comparative data, and offer insights into its application in the development of next-generation oligonucleotide therapeutics.

The Strategic Advantage of Cholesterol Conjugation

Conjugating oligonucleotides to cholesterol leverages the body's natural lipid transport mechanisms to facilitate cellular entry.[1][2][3] This lipophilic modification enhances the oligonucleotide's affinity for cell membranes and allows it to piggyback on lipoprotein particles, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), for receptor-mediated uptake.[2][3] This approach not only improves cellular penetration but also favorably alters the pharmacokinetic profile of the oligonucleotide, increasing its stability and circulation time in vivo.[1][2]

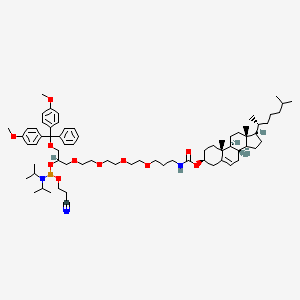

This compound: Structure and Function

This compound is a phosphoramidite reagent designed for the covalent attachment of a cholesterol moiety to a synthetic oligonucleotide. Its structure consists of three key components:

-

Cholesterol: A hydrophobic lipid that acts as a cell-targeting ligand.

-

Triethylene Glycol (TEG) Spacer: A flexible, hydrophilic linker that connects the cholesterol to the oligonucleotide. The TEG spacer is crucial as it improves the solubility of the otherwise highly hydrophobic cholesterol-conjugated oligonucleotide in aqueous environments, which is essential for both the synthesis process and in vivo applications.[2]

-

Cyanoethyl Phosphoramidite (CEP): The reactive group that enables efficient coupling to the 5' or 3' terminus of the oligonucleotide during standard solid-phase synthesis.

Mechanism of Action: A Lipoprotein-Mediated Pathway

The enhanced cellular uptake of Cholesteryl-TEG conjugated oligonucleotides is primarily mediated by their association with lipoprotein particles in the bloodstream. This process can be summarized in the following steps:

-

Lipoprotein Association: Following administration, the hydrophobic cholesterol moiety of the conjugated oligonucleotide spontaneously intercalates into the lipid layer of circulating HDL and LDL particles.

-

Receptor Binding: These lipoprotein-oligonucleotide complexes then serve as ligands for lipoprotein receptors that are highly expressed on the surface of various cell types, particularly hepatocytes in the liver. Key receptors involved in this process include the LDL receptor (LDLR) and the scavenger receptor class B type I (SR-BI).[3][4][5]

-

Endocytosis: Upon binding, the receptor-lipoprotein-oligonucleotide complex is internalized by the cell via receptor-mediated endocytosis.

-

Intracellular Trafficking and Release: Once inside the cell, the complex is trafficked through the endosomal pathway. The oligonucleotide is then released into the cytoplasm where it can engage with its target mRNA.

This targeted delivery to tissues with high lipoprotein receptor expression, such as the liver, makes Cholesteryl-TEG conjugation a particularly attractive strategy for treating hepatic diseases.[1]

Experimental Protocol: Synthesis and Purification of Cholesteryl-TEG Conjugated Oligonucleotides

The following is a generalized protocol for the automated solid-phase synthesis of a 5'-Cholesteryl-TEG modified oligonucleotide. This protocol assumes the use of standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Materials and Reagents:

-

This compound (dissolved in anhydrous acetonitrile)

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

-

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

-

Capping reagents (Acetic Anhydride and N-Methylimidazole)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Anhydrous acetonitrile

Synthesis Procedure:

-

Oligonucleotide Assembly: The oligonucleotide chain is synthesized in the 3' to 5' direction on the CPG solid support according to the desired sequence using standard phosphoramidite cycles (deblocking, coupling, capping, and oxidation).[6][7][8]

-

Final Coupling with this compound: In the final coupling cycle, this compound is introduced instead of a standard nucleoside phosphoramidite to attach the cholesterol moiety to the 5' terminus. A longer coupling time (e.g., 10-15 minutes) may be required for the bulkier this compound to ensure efficient reaction.

-

Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for a specified period (e.g., 8-12 hours).

-

Purification: Due to the high hydrophobicity of the cholesterol moiety, reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purification.[1][2] This technique effectively separates the full-length, cholesterol-conjugated oligonucleotide from shorter, unconjugated failure sequences.

-

Quality Control: The purity and identity of the final product should be confirmed by analytical techniques such as analytical RP-HPLC, mass spectrometry (e.g., ESI-MS), and polyacrylamide gel electrophoresis (PAGE).

Data-Driven Insights: Efficacy of Cholesteryl-TEG Conjugation

The conjugation of oligonucleotides with Cholesteryl-TEG has consistently demonstrated a significant enhancement in biological activity, both in vitro and in vivo.

| Parameter | Unmodified Oligonucleotide | Cholesteryl-TEG Oligonucleotide | Reference |

| Cellular Uptake | Low | Significantly Increased | [2] |

| In Vitro Gene Silencing (IC50) | Micromolar range | Nanomolar to sub-micromolar range | [3] |

| In Vivo Efficacy | Rapid clearance, low tissue accumulation | Enhanced accumulation in the liver, prolonged activity | [1][3] |

| Nuclease Stability | Susceptible to degradation | Increased resistance to endonucleases | [1][2] |

Troubleshooting Common Challenges

While the synthesis of Cholesteryl-TEG conjugated oligonucleotides is generally robust, researchers may encounter certain challenges.

| Problem | Potential Cause | Recommended Solution |

| Low Coupling Efficiency of this compound | - Insufficient coupling time- Inactive phosphoramidite | - Increase coupling time- Use freshly prepared this compound solution |

| Poor Solubility of the Final Product | - High hydrophobicity of the cholesterol moiety | - Dissolve in a small amount of organic solvent (e.g., DMSO) before adding aqueous buffer- Ensure the TEG linker is intact |

| Co-elution of Product and Impurities during RP-HPLC | - Inadequate separation conditions | - Optimize the gradient and mobile phase composition of the RP-HPLC method |

Applications in Drug Development: A Look at the Pipeline

The enhanced delivery properties afforded by cholesterol conjugation have made it a valuable tool in the development of oligonucleotide-based drugs. Several cholesterol-conjugated oligonucleotides have entered preclinical and clinical development for a range of diseases, particularly those affecting the liver. For instance, MRG-201, a cholesterol-conjugated miRNA duplex, has been investigated for the treatment of keloids.[2][9] Furthermore, the strategy of conjugating siRNAs to cholesterol has been explored for targeting diseases such as hypercholesterolemia by silencing key genes in the liver.[3]

Conclusion: A Key Enabler for Oligonucleotide Therapeutics

This compound has emerged as a critical reagent in the field of oligonucleotide therapeutics. By providing a reliable and efficient means of conjugating cholesterol to synthetic oligonucleotides, it addresses the fundamental challenge of cellular delivery. The resulting conjugates exhibit enhanced cellular uptake, improved pharmacokinetic properties, and potent in vivo activity, particularly in the liver. As our understanding of oligonucleotide-based therapies continues to grow, the strategic use of delivery-enhancing modifications like Cholesteryl-TEG will undoubtedly play a pivotal role in translating the therapeutic potential of these molecules into clinical reality.

References

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). Cholesteryl TEG Modified Oligonucleotide. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

- Grijalvo, S., Ocampo, S. M., & Eritja, R. (2016). Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome. Molecules, 21(11), 1543.

- Haraszti, R. A., et al. (2018). Quantitative evaluation of siRNA delivery in vivo. Methods in molecular biology (Clifton, N.J.), 1733, 139–152.

- Rigotti, A., Miettinen, H. E., & Krieger, M. (1995). Scavenger receptor class B, type I (SR-BI) is the major route for the delivery of high density lipoprotein cholesterol to the steroidogenic pathway in cultured mouse adrenocortical cells.

- Shen, W. J., et al. (2018). Scavenger receptor B type 1: expression, molecular regulation, and cholesterol transport function. Frontiers in pharmacology, 9, 379.

- Fitzgerald, K., et al. (2017). A Highly Durable RNAi Therapeutic for the Treatment of TTR-Mediated Amyloidosis. The New England journal of medicine, 376(1), 41–51.

- Dahlman, J. E., et al. (2014).

-

Alnylam Pharmaceuticals. (2017). Oligonucleotide Therapeutics — A New Class of Cholesterol-Lowering Drugs. Retrieved from [Link]

- Cheng, A., Vlassov, A. V., & Magdaleno, S. (2011). Quantification of siRNAs in vitro and in vivo. Methods in molecular biology (Clifton, N.J.), 764, 183–197.

- Hassler, M. R., et al. (2018). Comparison of partially and fully chemically-modified siRNA in conjugate-mediated delivery in vivo. Nucleic acids research, 46(5), 2185–2196.

- Acton, S., et al. (1996). The scavenger receptor B class I is a high affinity receptor for high density lipoprotein. The Journal of biological chemistry, 271(51), 33041–33047.

- Shen, W. J., et al. (2018). SR-B1: A Unique Multifunctional Receptor for Cholesterol Influx and Efflux. Annual review of physiology, 80, 29–53.

- Webb, N. R., & Cai, L. (2017). Scavenger receptor B type 1: expression, molecular regulation, and cholesterol transport function. Current opinion in lipidology, 28(2), 151–157.

Sources

- 1. Cholesteryl TEG Modified Oligonculeotide [biosyn.com]

- 2. Cholesterol-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 3. Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Scavenger Receptor class B type I (SR-BI): a versatile receptor with multiple functions and actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

- 7. atdbio.com [atdbio.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

Deconstructing the Cholesteryl-TEG CEP Modification: A Technical Guide to Enhancing Oligonucleotide Delivery

Abstract

The effective intracellular delivery of oligonucleotide therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), remains a significant hurdle in translating their therapeutic promise into clinical reality. The cell membrane presents a formidable barrier to these large, negatively charged molecules. Chemical modification of the oligonucleotide is a powerful strategy to overcome this challenge. This technical guide provides an in-depth exploration of the Cholesteryl-TEG CEP modification, a widely employed method to enhance the cellular uptake and in vivo efficacy of oligonucleotides. We will dissect the mechanism of action, moving beyond a superficial overview to a detailed, evidence-based analysis of how this lipophilic conjugation facilitates entry into the cell. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical delivery-enhancing technology.

The Rationale for Lipophilic Conjugation: Overcoming the Cellular Barrier

Oligonucleotides, by their very nature as polyanions, are hydrophilic and struggle to passively diffuse across the lipophilic cell membrane.[] To address this fundamental delivery challenge, a common and effective strategy is to conjugate the oligonucleotide with a hydrophobic moiety.[2] This increases the overall lipophilicity of the molecule, promoting its association with and transport across the cell membrane.[3] Among the various lipophilic molecules explored, cholesterol has emerged as a particularly effective choice due to its biocompatibility, natural presence in cell membranes, and ability to engage with endogenous lipid transport pathways.[]

Unpacking "this compound": A Reagent for Oligonucleotide Synthesis

It is crucial to first clarify the terminology: "this compound" refers to Cholesteryl-Triethylene Glycol Cyanoethyl Phosphoramidite . This molecule is not typically a primary structural component of a lipid nanoparticle (LNP) in the way an ionizable lipid is. Instead, it is a phosphoramidite reagent used during solid-phase oligonucleotide synthesis to covalently attach a Cholesteryl-TEG group to the 5' or 3' terminus of an oligonucleotide.[5][6]

-

Cholesterol: This rigid, hydrophobic steroid serves as the membrane-anchoring domain.[7]

-

Triethylene Glycol (TEG): This flexible, hydrophilic spacer connects the cholesterol anchor to the oligonucleotide.[2] The TEG linker is important for maintaining the solubility of the modified oligonucleotide.[6]

-

Cyanoethyl Phosphoramidite (CEP): This is the reactive group that enables the covalent linkage of the Cholesteryl-TEG moiety to the hydroxyl group of the terminal nucleotide during synthesis. The cyanoethyl group is a protecting group for the phosphate linkage and is removed during the final deprotection and cleavage steps of oligonucleotide synthesis.[8]

Caption: Workflow for synthesizing a cholesterol-conjugated oligonucleotide.

The Dual Mechanism of Cellular Uptake for Cholesterol-Conjugated Oligonucleotides

Once synthesized and introduced into a biological system, cholesterol-conjugated oligonucleotides leverage a two-pronged mechanism to gain entry into cells.[7]

Direct Membrane Intercalation and Endocytosis

The hydrophobic cholesterol anchor can directly insert itself into the lipid bilayer of the cell membrane.[7] This "anchoring" effect significantly increases the local concentration of the oligonucleotide at the cell surface.[9] Following this membrane association, the cell's natural process of endocytosis is triggered, leading to the engulfment of the oligonucleotide into an endosome.[7]

Lipoprotein-Mediated Uptake: The "Trojan Horse" Approach

In a systemic in vivo setting, the cholesterol moiety can associate with circulating plasma lipoproteins, such as low-density lipoproteins (LDL) and high-density lipoproteins (HDL).[] This is a key advantage of using cholesterol, as it allows the conjugated oligonucleotide to hijack the body's natural lipid transport system. Cells that express high levels of lipoprotein receptors, such as hepatocytes in the liver, will then recognize and internalize these lipoprotein-oligonucleotide complexes via receptor-mediated endocytosis.[][7] This mechanism is particularly effective for liver-targeted delivery.[7]

Caption: Dual pathways for cellular entry of cholesterol-conjugated oligonucleotides.

The Challenge of Endosomal Escape

While cholesterol conjugation significantly enhances cellular uptake, it does not, by itself, guarantee therapeutic efficacy. Once inside the endosome, the oligonucleotide is still separated from its site of action in the cytoplasm or nucleus. The escape from the endosome is a critical, and often rate-limiting, step.[10] The exact mechanism of endosomal escape for cholesterol-conjugated oligonucleotides is not as well-defined as for LNP systems with ionizable lipids. However, it is believed to be a relatively inefficient process, with a significant portion of the internalized oligonucleotides potentially being trafficked to lysosomes for degradation.[11] The escape that does occur is thought to be facilitated by the destabilization of the endosomal membrane, a process that can be influenced by the properties of the oligonucleotide and any other delivery components.[12]

Experimental Protocols for Evaluation

The efficacy of a cholesterol-conjugated oligonucleotide, such as an siRNA, is typically assessed through a combination of characterization and functional assays.

Protocol 1: Synthesis and Purification of Cholesterol-Conjugated Oligonucleotides

Objective: To synthesize a cholesterol-conjugated siRNA and purify it for in vitro experiments.

Methodology:

-

Solid-Phase Synthesis: The siRNA strands are synthesized on a standard automated DNA/RNA synthesizer using phosphoramidite chemistry.

-

5' Modification: In the final coupling cycle for the sense strand, this compound is used as the phosphoramidite to attach the cholesterol-TEG moiety to the 5' terminus.

-

Deprotection and Cleavage: The synthesized oligonucleotide is cleaved from the solid support and all protecting groups (including the cyanoethyl group on the newly formed phosphate linkage) are removed using a standard deprotection solution (e.g., concentrated ammonium hydroxide).[6][8]

-

Purification: The crude cholesterol-conjugated oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the desired product from any unconjugated oligonucleotides and other synthesis impurities.

-

Annealing: The purified sense and antisense strands are annealed to form the final siRNA duplex.

Protocol 2: In Vitro Gene Silencing in a Reporter Cell Line

Objective: To quantify the gene silencing efficacy of a cholesterol-conjugated siRNA targeting a reporter gene (e.g., luciferase).

Methodology:

-

Cell Culture: Plate Huh7 cells (a human liver cell line) that have been stably transfected to express firefly luciferase in a 96-well plate.

-

Transfection: On the following day, transfect the cells with the cholesterol-conjugated siRNA targeting luciferase at various concentrations. A non-targeting cholesterol-conjugated siRNA should be used as a negative control.

-

Incubation: Incubate the cells for 48-72 hours to allow for siRNA uptake, processing, and target mRNA degradation.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent kit. A co-transfected Renilla luciferase can be used as an internal control for normalization.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) and then to the negative control siRNA-treated cells. Calculate the percentage of gene silencing for each concentration.

Data Summary Table:

| siRNA Concentration | Normalized Luciferase Activity (Relative Light Units) | Percent Gene Silencing |

| 0 nM (Control) | 1.00 | 0% |

| 10 nM | 0.65 | 35% |

| 50 nM | 0.25 | 75% |

| 100 nM | 0.12 | 88% |

Conclusion

The this compound phosphoramidite reagent is a cornerstone of modern oligonucleotide therapeutic development. By enabling the straightforward conjugation of cholesterol to an oligonucleotide, it imparts a crucial lipophilic character that dramatically enhances cellular uptake through both direct membrane interactions and by co-opting endogenous lipoprotein transport pathways. While endosomal escape remains a challenge, the significant increase in intracellular delivery afforded by this modification has proven to be a highly effective strategy for improving the in vitro and in vivo efficacy of siRNA and ASO-based drugs. A thorough understanding of this mechanism is essential for the rational design and optimization of next-generation oligonucleotide therapeutics.

References

-

ChemGenes. Cholesterol (Plant) TEG CE phosphoramidite. Available at: [Link]

- Lee, J., et al. (2020).

-

Glen Research. Cholesteryl-TEG Phosphoramidite. Available at: [Link]

- Wang, F., et al. (2019). Insight into the siRNA transmembrane delivery-From cholesterol conjugating to tagging. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 11(6), e1574.

- Sinha, N. D., et al. (1984). Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539–4557.

- Juliano, R. L. (2016). Intracellular Trafficking and Endosomal Release of Oligonucleotides: What We Know and What We Don't. Nucleic Acid Therapeutics, 26(3), 137-147.

- Ponnuswamy, N., et al. (2019). Cholesterol Anchors Enable Efficient Binding and Intracellular Uptake of DNA Nanostructures.

- Grijalvo, S., et al. (2016). Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5'TGGGAG3' Hotoda's Sequence. Molecules, 21(11), 1473.

- Al-Ghamdi, A., et al. (2023). Enhancing the intracellular delivery of antisense oligonucleotides (ASO)

- Akinc, A., et al. (2019). The Onpattro story and the clinical translation of nanomedicines.

- Prakash, T. P., et al. (2014). Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome. Clinical Pharmacology & Therapeutics, 96(3), 327-338.

Sources

- 2. Cholesteryl-TEG CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 3. sg.idtdna.com [sg.idtdna.com]

- 5. Cholesterol (Plant) TEG CE phosphoramidite | ChemGenes Products [chemgenes.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Improving siRNA Delivery In Vivo Through Lipid Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insight into the siRNA transmembrane delivery-From cholesterol conjugating to tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular Trafficking and Endosomal Release of Oligonucleotides: What We Know and What We Don’t - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Understanding Cholesteryl-teg cep phosphoramidite chemistry

An In-Depth Technical Guide to the Application of Cholesteryl-TEG CEP Phosphoramidite in Oligonucleotide Synthesis

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Cholesteryl-TEG (Triethylene Glycol) Cyanoethyl Phosphoramidite chemistry. We will delve into the core principles of its application in oligonucleotide synthesis, focusing on the rationale behind experimental choices, detailed protocols, and the characterization of the final product.

Introduction: The Strategic Role of Cholesterol Conjugation

The therapeutic potential of oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), is often limited by their poor pharmacokinetic properties. Unmodified oligonucleotides are rapidly cleared from circulation and exhibit inefficient cellular uptake. To overcome these hurdles, conjugation with lipophilic molecules like cholesterol has emerged as a highly effective strategy.

Cholesterol, an endogenous lipid, facilitates binding to plasma proteins, which reduces renal clearance and extends the circulation half-life of the oligonucleotide. Furthermore, this modification enhances tissue distribution, particularly to the liver, and improves cellular uptake through lipoprotein pathways. The this compound Phosphoramidite is a key reagent in this process, enabling the direct, automated incorporation of a cholesterol moiety onto a synthetic oligonucleotide. The triethylene glycol (TEG) linker provides spatial separation between the bulky cholesterol group and the oligonucleotide, which is crucial for maintaining the hybridization competency of the therapeutic sequence.

The Chemistry of this compound Phosphoramidite

To appreciate the application, one must first understand the molecule's architecture. The phosphoramidite consists of three critical components:

-

The Cholesterol Moiety: A highly lipophilic group that acts as a tissue-targeting ligand and pharmacokinetic modulator.

-

The TEG Linker: A flexible, hydrophilic spacer that separates the cholesterol from the oligonucleotide. This linker is vital as it prevents the sterically demanding cholesterol molecule from interfering with the enzymatic machinery involved in RNA interference (RNAi) or the binding of ASOs to their target mRNA.

-

The Diisopropylamino Phosphoramidite Group: This is the reactive component that enables the reagent to be seamlessly integrated into the standard phosphoramidite cycle of automated DNA/RNA synthesis. It is protected by a cyanoethyl group, which is removed during the final deprotection step.

The strategic placement of these functional groups allows for the efficient, site-specific incorporation of cholesterol at any desired position within the oligonucleotide sequence, although it is most commonly added to the 3' or 5' terminus.

The Phosphoramidite Coupling Cycle: Incorporating Cholesterol

The incorporation of the Cholesteryl-TEG moiety occurs as a final coupling step in a standard solid-phase oligonucleotide synthesis cycle. The process is identical to the addition of a standard nucleotide phosphoramidite.

Below is a diagram illustrating the key steps of the phosphoramidite coupling cycle, culminating in the addition of the Cholesteryl-TEG moiety.

Caption: Workflow of the phosphoramidite cycle for cholesterol conjugation.

The causality behind these steps is critical:

-

Detritylation: An acid (e.g., trichloroacetic acid) removes the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the growing oligonucleotide chain, making it available for the next reaction.

-

Coupling: The this compound phosphoramidite, pre-activated by a weak acid like ethylthiotetrazole (ETT) or dicyanoimidazole (DCI), is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage. This is the key step where the cholesterol moiety is attached.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated. This is a crucial quality control step to prevent the formation of deletion mutants (n-1 sequences), ensuring the homogeneity of the final product.

-

Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution. This completes the addition of one unit.

Experimental Protocol: Synthesis and Purification

This section provides a generalized protocol. Specific parameters should be optimized based on the synthesizer, scale, and specific oligonucleotide sequence.

Reagent Preparation and Handling

-

This compound Phosphoramidite: This reagent is sensitive to moisture and oxidation. It should be stored under argon or nitrogen at 2-8°C.

-

Dissolution: Prior to use, allow the vial to warm to room temperature for at least 30 minutes to prevent condensation. Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.1 M). This solution should be used promptly.

Automated Solid-Phase Synthesis

-

Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. For 3'-cholesterol modification, a specialized solid support pre-derivatized with cholesterol is used. For 5'-modification, the this compound phosphoramidite is added as the final coupling step.

-

Coupling Time: Due to the steric bulk of the cholesterol moiety, a longer coupling time compared to standard nucleotide phosphoramidites is recommended to ensure high coupling efficiency. A typical coupling time is 10-15 minutes.

-

Post-Synthesis: After the synthesis is complete, the solid support now contains the full-length, cholesterol-modified oligonucleotide, which is still protected.

Cleavage and Deprotection

-

Cleavage from Support: The oligonucleotide is cleaved from the solid support using a concentrated base, typically ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

-

Base Deprotection: The same basic solution removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.

-

Heating: The sealed vial containing the oligonucleotide and the basic solution is heated (e.g., at 55-65°C) for a specified period (typically 8-12 hours) to ensure complete deprotection.

Purification

Purification is essential to isolate the full-length, cholesterol-conjugated oligonucleotide from failed sequences. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

| Parameter | Condition | Rationale |

| Column | C18 or similar reverse-phase column | The nonpolar stationary phase interacts strongly with the lipophilic cholesterol tag. |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in Water | Ion-pairing agent that interacts with the phosphate backbone, allowing for separation. |

| Mobile Phase B | Acetonitrile | Organic solvent used to elute the oligonucleotide from the column. |

| Gradient | A gradient of increasing Acetonitrile concentration | The highly retained cholesterol-oligonucleotide elutes later than non-cholesterol species. |

| Detection | UV at 260 nm | Standard wavelength for nucleic acid detection. |

The significant hydrophobicity of the cholesterol moiety causes the desired product to be retained much longer on the column than non-cholesterol-containing failure sequences, leading to excellent separation.

Characterization and Quality Control

Confirmation of successful synthesis and purity is paramount. The two primary methods are HPLC and mass spectrometry.

Analytical HPLC

An analytical RP-HPLC run of the purified product should show a single major peak corresponding to the cholesterol-conjugated oligonucleotide. The retention time will be significantly longer than that of an unconjugated oligonucleotide of the same sequence.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the final product. The observed molecular weight must match the calculated theoretical mass.

| Sample | Calculated Mass (Da) | Observed Mass (Da) | Purity by HPLC (%) |

| 21-mer siRNA sense strand | 6845.4 | 6845.9 | >95% |

| 21-mer siRNA sense strand + 3'-Chol-TEG | 7489.1 | 7488.7 | >95% |

Note: Data is illustrative and will vary based on sequence length and composition.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Low Coupling Efficiency | Insufficient coupling time for the bulky phosphoramidite. | Increase the coupling time for the this compound amidite to 10-15 minutes. |

| Degraded phosphoramidite due to moisture/oxidation. | Use fresh, properly dissolved phosphoramidite. Ensure anhydrous conditions. | |

| Poor HPLC Separation | Inappropriate gradient or mobile phase. | Optimize the HPLC gradient. Ensure the TEAA buffer has the correct pH and concentration. |

| Mass Spec shows n-1 peak | Inefficient capping during the synthesis cycle. | Check the activity of the capping reagents and ensure sufficient capping time. |

Conclusion

This compound phosphoramidite is an indispensable tool in the development of oligonucleotide therapeutics. Its well-defined chemical structure allows for seamless integration into standard automated synthesis protocols. The resulting cholesterol-conjugated oligonucleotides exhibit vastly improved pharmacokinetic profiles and enhanced cellular uptake, addressing key challenges in the field. By understanding the underlying chemistry and adhering to optimized protocols for synthesis, purification, and characterization, researchers can reliably produce high-quality conjugates for preclinical and clinical investigation.

References

-

Title: Lipophilic conjugates of siRNAs for targeted delivery Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Cholesterol-conjugated siRNAs for in vivo gene silencing Source: Nature Protocols URL: [Link]

-

Title: Synthesis of Cholesterol-Tethered DNA Source: Current Protocols in Nucleic Acid Chemistry URL: [Link]

-

Title: Cholesterol-Modified DNA and RNA for Nuclease Resistance and Cellular Uptake Source: American Chemical Society (ACS) Publications URL: [Link]

-

Title: Chemical modification of siRNAs to improve their delivery and therapeutic efficacy Source: Wiley Online Library URL: [Link]

Foreword: The Imperative for Enhanced Oligonucleotide Delivery

An In-depth Technical Guide to Cholesteryl-TEG CEP Modified Oligonucleotides for Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of oligonucleotides, from antisense to siRNA, is immense. Yet, the translation of this promise into clinical reality is fundamentally a challenge of delivery. Unmodified oligonucleotides face a formidable gauntlet in vivo: rapid clearance, enzymatic degradation, and inefficient passage across cellular membranes. Chemical modification is not merely an optimization but a necessity. Among the most successful strategies to date is the conjugation of cholesterol, a molecule intrinsically recognized and trafficked by the body's lipid transport systems.

This guide provides a deep dive into one of the most effective methods for this conjugation: the use of Cholesteryl-tetraethylene glycol (TEG) phosphoramidite (CEP) in solid-phase synthesis. We will move beyond a simple recitation of facts to explore the "why" behind the "how," offering insights grounded in biophysical principles and practical application. This document is structured to serve as a comprehensive resource for both seasoned researchers and those new to the field of oligonucleotide therapeutics.

The Chemistry of Conjugation: Synthesis, Purification, and Characterization

The covalent attachment of a cholesterol moiety is achieved during standard automated solid-phase oligonucleotide synthesis. The key reagent, this compound, is a phosphoramidite carrying the cholesterol molecule attached via a flexible TEG spacer. This design is critical; the TEG linker provides spatial separation between the bulky cholesterol group and the oligonucleotide, minimizing potential interference with hybridization.

Solid-Phase Synthesis Protocol

The introduction of the Cholesteryl-TEG modifier is seamlessly integrated into the well-established phosphoramidite synthesis cycle. It is typically added at the 5'-terminus in the final coupling step, though 3'-modification is also possible using a modified solid support.

Step-by-Step Synthesis Workflow:

-

Support Selection: The synthesis begins with the first nucleoside pre-attached to a controlled pore glass (CPG) solid support.

-

Iterative Synthesis Cycle (for each base):

-

Detritylation: Removal of the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the growing oligonucleotide chain.

-

Coupling: Activation of the incoming nucleoside phosphoramidite and its reaction with the free 5'-hydroxyl group.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer impurities.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent.

-

-

Final Coupling (Cholesterol Addition): In the last cycle, instead of a standard nucleoside phosphoramidite, the this compound is coupled to the 5'-terminus of the full-length oligonucleotide.

-

Cleavage and Deprotection: The completed oligonucleotide conjugate is cleaved from the CPG support, and all base and phosphate protecting groups are removed, typically with aqueous ammonium hydroxide and/or methylamine.

Caption: Automated synthesis workflow for 5'-Cholesteryl-TEG modified oligonucleotides.

Purification: A Critical Step

The significant hydrophobicity imparted by the cholesterol moiety makes purification by reverse-phase high-performance liquid chromatography (RP-HPLC) the method of choice. The conjugate will have a substantially longer retention time on the column compared to unconjugated "failure" sequences, allowing for excellent separation and high purity of the final product.

Quantitative Comparison of Chromatographic Behavior:

| Analyte | Typical Elution Profile (Acetonitrile Gradient) | Rationale |

| Unmodified Oligonucleotide | Early Elution | Highly polar, weak interaction with C18 stationary phase. |

| Cholesteryl-TEG Oligonucleotide | Late Elution | Highly non-polar cholesterol tail interacts strongly with the stationary phase. |

Quality Control and Characterization

Confirmation of a successful synthesis is typically achieved through a combination of mass spectrometry (to verify the molecular weight of the conjugate) and analytical HPLC or UPLC (to assess purity).

Biophysical and Pharmacokinetic Properties

The addition of the Cholesteryl-TEG group profoundly alters the behavior of the oligonucleotide, both in vitro and in vivo.

Enhanced Nuclease Resistance

The bulky cholesterol group provides a degree of steric hindrance at the terminus of the oligonucleotide, offering protection against exonuclease degradation. This contributes to a longer half-life in biological fluids.

Increased Systemic Half-Life and Bioavailability

In circulation, the hydrophobic cholesterol tail promotes binding to plasma proteins, particularly albumin and lipoproteins. This association reduces the rate of renal clearance, significantly extending the systemic half-life of the oligonucleotide compared to its unmodified counterpart.

Mechanism of Cellular Uptake: Hijacking the Lipoprotein Pathway

The primary advantage of cholesterol conjugation is the dramatic enhancement of cellular uptake, especially in tissues with high expression of lipoprotein receptors.

Caption: Mechanism of lipoprotein-mediated cellular uptake of Cholesteryl-TEG oligonucleotides.

This pathway is particularly efficient for delivery to the liver, which is rich in lipoprotein receptors, making this modification a cornerstone of many liver-targeting oligonucleotide drugs.

Impact on Hybridization Thermodynamics

The presence of the large, flexible Cholesteryl-TEG moiety can slightly destabilize the duplex formed with a complementary target strand. This is typically observed as a minor decrease in the melting temperature (Tm) of the duplex. This effect is generally modest and can be compensated for in the design of the oligonucleotide sequence (e.g., by increasing length or GC content).

Applications and Considerations

The favorable properties of Cholesteryl-TEG modified oligonucleotides have led to their use in a wide range of applications.

-

Antisense and siRNA Therapeutics: This is the most prominent application, where cholesterol conjugation is used to enhance delivery and efficacy, particularly for liver targets.

-

In Vivo Probes and Diagnostics: The modification can be used to improve the pharmacokinetic properties of aptamers and molecular probes for in vivo imaging and diagnostic applications.

-

Cell Culture Applications: The enhanced cellular uptake can be advantageous for cell-based assays, allowing for lower effective concentrations and reduced reliance on transfection reagents.

Conclusion

The use of this compound to modify oligonucleotides is a robust and highly effective strategy for overcoming key delivery barriers in therapeutic and research applications. By leveraging the body's natural lipid transport pathways, this modification significantly enhances systemic half-life and cellular uptake, particularly in the liver. A comprehensive understanding of the synthesis, purification, and resulting biophysical properties of these conjugates is essential for any researcher or developer working to advance the field of oligonucleotide-based technologies.

References

-

Glen Research. Cholesteryl-TEG Phosphoramidite. Glen Research. [Link]

Foreword: Overcoming the Delivery Hurdle in Oligonucleotide Therapeutics

An In-Depth Technical Guide to Cholesteryl-TEG CEP for siRNA and Antisense Applications

The promise of oligonucleotide therapeutics, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), lies in their ability to modulate gene expression with high specificity. However, the fundamental challenge has always been one of delivery. These large, hydrophilic, negatively charged molecules do not readily cross the hydrophobic cell membrane to reach their cytosolic or nuclear targets.[1] This guide delves into a key chemical modification strategy designed to overcome this barrier: the conjugation of cholesterol. Specifically, we will provide a comprehensive technical overview of Cholesteryl-Triethylene Glycol (TEG) Cyanoethyl Phosphoramidite (CEP), a critical reagent for the automated solid-phase synthesis of cholesterol-conjugated oligonucleotides. Our focus will be on the underlying principles, practical methodologies, and critical considerations for researchers and drug developers in this field.

The this compound Moiety: A Purpose-Built Delivery Vehicle

The design of the this compound moiety is a prime example of rational chemical engineering to solve a biological problem. It consists of three key components, each with a specific function:

-

Cholesterol: This endogenous lipid is the workhorse of the conjugate. Its lipophilic nature facilitates interaction with and passage through the lipid bilayers of cell membranes.[2] Furthermore, cholesterol-conjugated oligonucleotides can hijack the body's natural lipoprotein transport system, binding to high- and low-density lipoproteins (HDL and LDL) in the bloodstream, which are then recognized by lipoprotein receptors for cellular internalization.[2] This not only enhances cellular uptake but also improves pharmacokinetic profiles by reducing rapid renal clearance.[2]

-

Triethylene Glycol (TEG) Spacer: While cholesterol provides the necessary lipophilicity, its bulkiness can present challenges during chemical synthesis and can sterically hinder the oligonucleotide's interaction with its target. The TEG spacer, a flexible and hydrophilic 15-atom linker, addresses these issues. It improves the solubility of the highly hydrophobic cholesterol phosphoramidite in the acetonitrile solvent used during automated synthesis.[3][4][5]

-

Cyanoethyl Phosphoramidite (CEP): This is the reactive group that enables the incorporation of the Cholesteryl-TEG moiety into the growing oligonucleotide chain during standard solid-phase synthesis.[3] It reacts with the free 5'-hydroxyl group of the terminal nucleotide on the solid support, forming a stable phosphate linkage.

The Journey into the Cell: Mechanism of Uptake and the Endosomal Escape Imperative

The ultimate success of a cholesterol-conjugated oligonucleotide hinges on its ability to not only enter the cell but also to reach the cytoplasm where the RNA interference and RNase H machinery reside. This journey involves two major stages:

2.1. Cellular Internalization: There are two primary, non-mutually exclusive pathways for the cellular uptake of cholesterol-conjugated oligonucleotides[4]:

-

Direct Membrane Intercalation & Endocytosis: The cholesterol moiety can directly insert into the plasma membrane, effectively "anchoring" the oligonucleotide to the cell surface. The cell then internalizes this complex through endocytosis.[6]

-

Lipoprotein Receptor-Mediated Endocytosis: In vivo, the conjugate readily associates with circulating lipoprotein particles (LDL and HDL). These lipoprotein-oligonucleotide complexes are then taken up by cells, particularly hepatocytes in the liver which have high expression of lipoprotein receptors.[2]

2.2. The Endosomal Escape Bottleneck: Once inside the cell, the oligonucleotide is trapped within membrane-bound vesicles called endosomes. This "endosomal entrapment" is the most significant barrier to the efficacy of all oligonucleotide therapeutics, with estimates suggesting that only 1-2% of the internalized material ever escapes to the cytosol.[7][8][9] The exact mechanism by which cholesterol conjugates facilitate this escape is not fully understood, but it is hypothesized that the hydrophobic cholesterol moiety interacts with and destabilizes the endosomal membrane, creating transient pores that allow the oligonucleotide to be released.[7] Despite this, endosomal escape remains the rate-limiting step, and significant research is focused on enhancing this process.[7][8]

Caption: Cellular uptake and trafficking pathway for Cholesterol-siRNA conjugates.

Synthesis and Purification Workflow: From Reagent to Purified Product

The conjugation of cholesterol is performed during the automated solid-phase synthesis of the oligonucleotide. This allows for precise, site-specific placement of the moiety, typically at the 5' or 3' end of the sense strand for siRNAs to avoid interfering with the antisense strand's guide function.[3]

Experimental Protocol 1: Solid-Phase Synthesis of a 5'-Cholesteryl-TEG-Conjugated Oligonucleotide

This protocol outlines the final coupling step to add the cholesterol moiety to a fully synthesized oligonucleotide still attached to the solid support.

Principle: The synthesis cycle involves four key chemical reactions: detritylation, coupling, capping, and oxidation. For the final cholesterol addition, a this compound reagent is used in the coupling step. Due to the bulkiness of the cholesterol group, an extended coupling time is required to ensure high efficiency.[10]

Materials:

-

Oligonucleotide synthesizer

-

Controlled Pore Glass (CPG) solid support with the pre-synthesized oligonucleotide sequence (5'-DMT-off)

-

Cholesteryl-TEG CE-Phosphoramidite (e.g., Glen Research, 10-1975)[4]

-

Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

-

Capping solutions (Acetic Anhydride and N-Methylimidazole)

-

Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)

-

Anhydrous Acetonitrile

-

Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

-

Cleavage and Deprotection solution (e.g., concentrated Ammonium Hydroxide)

Procedure:

-

Final Detritylation: The synthesizer performs a final deblocking step on the full-length oligonucleotide bound to the CPG support to remove the 5'-DMT group, exposing a free 5'-hydroxyl group.

-

Preparation of Reagents: Dissolve the Cholesteryl-TEG CE-Phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Coupling Step: a. The synthesizer delivers the activator solution followed by the Cholesteryl-TEG phosphoramidite solution to the synthesis column. b. Critical Step: Program the synthesizer for an extended coupling time for this step. A standard nucleoside coupling is ~30 seconds, but for the bulky cholesterol phosphoramidite, a coupling time of 15-20 minutes is recommended to maximize yield.[4][10]

-

Capping Step: Any unreacted 5'-hydroxyl groups are acetylated ("capped") by delivering capping solutions. This prevents the formation of failure sequences in subsequent (if any) cycles.

-

Oxidation Step: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the iodine solution.

-

Cleavage from Support: The CPG support is transferred to a vial. Add concentrated ammonium hydroxide and incubate at room temperature for 2 hours to cleave the oligonucleotide from the support.[11]

-

Deprotection: After cleavage, heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 14 hours to remove the protecting groups from the nucleobases.[10]

-

Solvent Removal: Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator. The resulting pellet is the crude cholesterol-conjugated oligonucleotide.

Caption: General workflow for synthesis and purification of cholesterol-conjugated oligonucleotides.

Experimental Protocol 2: RP-HPLC Purification of Cholesterol-Conjugated Oligonucleotides

Principle: Due to the extreme hydrophobicity of the cholesterol moiety, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the required method for purification.[10] This protocol describes an ion-pair free method using a cholesterol stationary phase, which simplifies downstream analysis by mass spectrometry.[12][13]

Materials:

-

HPLC system with UV detector

-

Cholesterol stationary phase column (e.g., Cosmosil CHOLESTER)

-

Mobile Phase A: 20 mM ammonium formate (pH 6.3) in water[13]

-

Mobile Phase B: 9:1 (v/v) Methanol / 20 mM ammonium formate (pH 6.3)[13]

-

Crude, desalted cholesterol-conjugated oligonucleotide dissolved in Mobile Phase A

Procedure:

-

Sample Preparation: Reconstitute the dried crude oligonucleotide in Mobile Phase A.

-

Column Equilibration: Equilibrate the cholesterol column with the starting conditions (e.g., 10% Mobile Phase B) at a flow rate of 0.3 mL/min until a stable baseline is achieved. Set the column temperature to 40°C.[13]

-

Injection: Inject the sample onto the column.

-

Gradient Elution: Purify the product using a linear gradient. An example gradient is:

-

10-45% Mobile Phase B over 20 minutes.[13]

-

-

Detection & Fraction Collection: Monitor the elution profile at 260 nm. The desired cholesterol-conjugated product will be the major, late-eluting peak due to its high hydrophobicity. Collect the fractions corresponding to this peak.

-

Analysis of Fractions: Analyze the collected fractions using LC-MS to confirm the identity (correct mass) and purity of the product.

-

Desalting and Lyophilization: Pool the pure fractions. Remove the ammonium formate salt using a desalting column (e.g., Sephadex G25). Lyophilize the desalted product to obtain a dry, purified powder.

In Vitro Validation: Demonstrating Gene Silencing Efficacy

After synthesis and purification, it is essential to confirm that the conjugate is biologically active. This is typically done using an in vitro cell-based assay to measure the knockdown of a target gene.

Experimental Protocol 3: In Vitro Gene Silencing Assay using qPCR

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Purified cholesterol-conjugated siRNA (targeting a specific gene, e.g., GAPDH)

-

Negative control siRNA (non-targeting sequence), also cholesterol-conjugated

-

PBS (Phosphate-Buffered Saline)

-

RNA extraction kit (e.g., QIAGEN RNeasy)

-

cDNA synthesis kit (e.g., ThermoScript RT-PCR System)[16]

-

qPCR instrument

-

Primers for target gene and a housekeeping gene (e.g., ACTB)

Procedure:

-

Cell Seeding: Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.

-

Oligonucleotide Treatment (Carrier-Free): a. Prepare solutions of the cholesterol-conjugated target siRNA and control siRNA in serum-free medium at various concentrations (e.g., 500 nM to 5 µM).[14][17] b. Aspirate the culture medium from the cells and replace it with the oligonucleotide-containing medium. c. Incubate for 48-72 hours at 37°C.[15]

-

RNA Extraction: a. Wash cells with PBS. b. Lyse the cells directly in the well and extract total RNA according to the manufacturer's protocol of the RNA extraction kit. c. Quantify the RNA concentration and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

Quantitative PCR (qPCR): a. Prepare qPCR reactions in duplicate for each sample, for both the target gene and the housekeeping gene. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix. b. Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: a. Determine the quantification cycle (Cq) values for all reactions. b. Normalize the target gene Cq values to the housekeeping gene Cq values (ΔCq). c. Calculate the relative knockdown of the target gene in treated samples compared to the negative control-treated samples using the ΔΔCq method.

Data Presentation: Efficacy of Cholesterol Conjugation

The following table summarizes representative data from published studies, demonstrating the impact of cholesterol conjugation on gene silencing activity.

| Oligonucleotide Type | Target Gene | Cell Line / Model | Delivery Method | Concentration | % mRNA Knockdown | Reference |

| Chol-siRNA | MDR1-GFP | KB-8-5-MDR1-GFP | Carrier-Free | 5 µM | ~80% | [17] |

| Unmodified siRNA | MDR1-GFP | KB-8-5-MDR1-GFP | Carrier-Free | 5 µM | Negligible | [17] |

| Chol-siRNA | Firefly Luciferase | HeLa | Carrier-Free | 3 µM | 70-80% | [14] |

| Chol-ASO | ApoB | Mouse Liver | IV Injection | 2 mg/kg | ~50% | [2] |

| Unconjugated ASO | ApoB | Mouse Liver | IV Injection | 50 mg/kg | ~50% | [2] |

In Vivo Applications and Biodistribution

A key advantage of cholesterol conjugation is the improved pharmacokinetic profile it imparts, making it suitable for in vivo applications. Understanding the biodistribution of the conjugate is a critical step in preclinical development.

Experimental Protocol 4: In Vivo Biodistribution Study in a Murine Model

Principle: A fluorescently labeled cholesterol-conjugated oligonucleotide is administered to mice. At various time points, the animals are imaged, and organs are harvested to quantify the amount of the conjugate that has accumulated in each tissue.[18]

Materials:

-

C57BL/6 mice

-

Cy5-labeled, cholesterol-conjugated siRNA

-

Saline solution for injection

-

In vivo imaging system (IVIS)

-

Surgical tools for dissection

-

Tissue homogenizer

-

Fluorescence plate reader

Procedure:

-

Animal Preparation: Acclimatize C57BL/6 mice for one week prior to the study.

-

Administration: Administer the Cy5-cholesterol-siRNA to the mice via subcutaneous or intravenous injection at a specified dose (e.g., 10 mg/kg).

-

In Vivo Imaging: At set time points (e.g., 6, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescent images using an IVIS.

-

Tissue Harvest: At the final time point, euthanize the mice. Perfuse with saline to remove blood from the organs. Carefully dissect and harvest key organs (liver, spleen, kidneys, heart, lungs, muscle).[19]

-

Ex Vivo Imaging: Image the harvested organs using the IVIS to visualize the distribution of the fluorescent signal.[18]

-

Quantitative Analysis: a. Weigh each organ. b. Homogenize a portion of each organ. c. Extract the fluorescent conjugate from the homogenate. d. Measure the fluorescence intensity of the extract using a plate reader. e. Create a standard curve using known concentrations of the Cy5-cholesterol-siRNA to quantify the amount of conjugate per gram of tissue.

Conclusion and Future Outlook

This compound has established itself as an indispensable tool in the field of oligonucleotide therapeutics. It provides a robust and straightforward method for enhancing the cellular uptake and in vivo stability of siRNAs and ASOs through a well-understood, biocompatible mechanism. The protocols and principles outlined in this guide provide a framework for the successful synthesis, purification, and validation of these powerful conjugates.

However, the field continues to evolve. While cholesterol conjugation significantly improves delivery over unmodified oligonucleotides, the challenge of endosomal escape remains a major focus of innovation. Future advancements will likely involve combining the benefits of cholesterol with other moieties, such as endosome-disrupting peptides or ionizable lipids, to create multi-functional conjugates that can more efficiently navigate the intracellular environment and unlock the full therapeutic potential of gene silencing technologies.

References

-

Hotoda, H., et al. (2012). Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5'TGGGAG3' Hotoda's Sequence. Molecules. [Link]

-

Chernikov, I. V., et al. (2024). Cholesterol Conjugates of Small Interfering RNA: Linkers and Patterns of Modification. International Journal of Molecular Sciences. [Link]

-

Glen Research. (n.d.). Cholesteryl-TEG Phosphoramidite. Glen Research. [Link]

-

ChemGenes. (n.d.). Cholesterol (Plant) TEG CE phosphoramidite. ChemGenes. [Link]

-

Dowdy, S. F. (2023). Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem?. RNA. [Link]

-

Benizri, S., et al. (2019). Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications. Bioconjugate Chemistry. [Link]

-

Gilar, M., et al. (2022). Cholesterol Stationary Phase in the Separation and Identification of siRNA Impurities by Two-Dimensional Liquid Chromatography-Mass Spectrometry. Molecules. [Link]

-

Chernikov, I.V., et al. (2016). Cholesterol-Conjugated siRNA Accumulates in the Different Hematopoietic and Lymphoid Cells. Open Access Pub. [Link]

-

Tawfik, S. M., et al. (2024). Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids. Molecules. [Link]

-

Spankou, K., et al. (2008). Quantification of siRNA using competitive qPCR. Nucleic Acids Research. [Link]

-

Liu, Y., et al. (2021). Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome. Pharmaceutics. [Link]

-

Nair, A. R., et al. (2024). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation. Scientific Reports. [Link]

-

Seth, P. P., et al. (2019). Mechanisms of palmitic acid-conjugated antisense oligonucleotide distribution in mice. Nucleic Acids Research. [Link]

-

ATDBio. (n.d.). Chapter 5: Solid-phase oligonucleotide synthesis. The Nucleic Acids Book. [Link]

-

Grinberg, I., et al. (2013). Quantitative Silencing of EGFP Reporter Gene by Self-Assembled siRNA Lipoplexes of LinOS and Cholesterol. Molecular Pharmaceutics. [Link]

-

Gilar, M., et al. (2022). Cholesterol Stationary Phase in the Separation and Identification of siRNA Impurities by Two-Dimensional Liquid Chromatography-Mass Spectrometry. Molecules. [Link]

-

Tawfik, S. M., et al. (2025). Cholesterol-dependent control of endosomal escape regulates intracellular trafficking of siRNA therapeutics and interactions with small molecule drugs. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Glen Research. (n.d.). 3'-Cholesteryl-TEG CPG. Glen Research. [Link]

-

Egorov, A. I., et al. (2021). Cellular Targeting of Oligonucleotides by Conjugation with Small Molecules. Molecules. [Link]

-

Transgenomic. (n.d.). Optimized Purification of siRNA Oligonucleotides Using the WAVE® Oligo System. Transgenomic. [Link]

-

Lächelt, U., & Wagner, E. (2024). Strategies and mechanisms for endosomal escape of therapeutic nucleic acids. Current Opinion in Chemical Biology. [Link]

-

Aab, A., et al. (2008). The importance of RT-qPCR primer design for the detection of siRNA-mediated mRNA silencing. RNAi. [Link]

-

Figure from: Grijalvo, S., et al. (2022). Hybrid Core–Shell Polystyrene-Poly(ethylene glycol) Solid Supports for the Preparation of Therapeutic Oligonucleotides. Polymers. [Link]

-

Juliano, R. L. (2021). Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery. Nucleic Acid Therapeutics. [Link]

-

Di Giorgio, A., et al. (2014). Effective carrier-free gene-silencing activity of cholesterol-modified siRNAs. RSC Advances. [Link]

-

Say-Taraz, O., & El-Saba, J. (2006). Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. Methods in Molecular Biology. [Link]

-

Figure from: Lee, C. H., et al. (2019). Transdermal Delivery of siRNA through Microneedle Array. Journal of Pharmaceutical Investigation. [Link]

Sources

- 1. Cellular Targeting of Oligonucleotides by Conjugation with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesteryl-TEG CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Cholesterol (Plant) TEG CE phosphoramidite | Application Notes | ChemGenes [chemgenes.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5'TGGGAG3' Hotoda’s Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotage.com [biotage.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Effective carrier-free gene-silencing activity of cholesterol-modified siRNAs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. scispace.com [scispace.com]

- 16. qiagen.com [qiagen.com]

- 17. Cholesterol Conjugates of Small Interfering RNA: Linkers and Patterns of Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

The Unsung Hero: Decoding the Pivotal Role of the TEG Spacer in Cholesteryl-TEG-CEP Functionality

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conjugation of cholesterol to therapeutic oligonucleotides, such as siRNAs and antisense oligonucleotides (ASOs), is a well-established strategy to overcome the fundamental challenge of cellular delivery. While the lipophilic cholesterol moiety is rightfully credited as the "delivery engine," the linker connecting it to the oligonucleotide plays an equally critical, albeit often overlooked, role. This guide provides an in-depth technical analysis of the Cholesteryl-TEG-CEP phosphoramidite, focusing specifically on the multifaceted functions of the triethylene glycol (TEG) spacer. We will dissect how this simple, flexible linker is indispensable for efficient chemical synthesis, optimal biophysical properties, and ultimately, the biological efficacy of the final conjugate. This document moves beyond a mere description of the molecule to provide a causal explanation of its design, offering field-proven insights and detailed protocols for professionals in drug development and nucleic acid research.

Introduction: The Oligonucleotide Delivery Conundrum

Therapeutic oligonucleotides hold immense promise for treating a vast array of diseases by precisely targeting gene expression. However, their intrinsic properties present a significant pharmacological hurdle. The anionic phosphodiester backbone makes these molecules highly hydrophilic, preventing them from passively diffusing across the hydrophobic lipid bilayer of cell membranes.[1][2] This poor cellular uptake is the primary bottleneck limiting their therapeutic potential.

To circumvent this, researchers have developed conjugation strategies, attaching molecules that can facilitate membrane transit. Cholesterol, a natural component of cell membranes, has emerged as a highly effective lipophilic conjugate.[3] By anchoring cholesterol to an oligonucleotide, the resulting conjugate can better interact with cell surfaces, leveraging lipoprotein transport pathways to gain entry into the cell.[2][3][4] The reagent of choice for this modification during automated solid-phase synthesis is Cholesteryl-TEG-CEP. While the cholesterol provides the lipophilicity and the cyanoethyl phosphoramidite (CEP) enables the chemistry, it is the TEG spacer that elegantly solves a series of critical challenges that would otherwise compromise the entire process.

Chapter 1: Deconstructing the Cholesteryl-TEG-CEP Reagent

To appreciate the spacer's role, we must first understand the function of each component of this vital synthesis reagent.

-

The Cholesterol Moiety: The Cellular Anchor: This bulky, hydrophobic molecule acts as a cellular anchor. When conjugated to an oligonucleotide, it facilitates interaction with plasma lipoproteins (HDL and LDL), which are then recognized by their respective receptors on the cell surface, leading to internalization.[3] This mechanism significantly enhances the cellular uptake of the oligonucleotide, particularly in tissues rich in lipoprotein receptors, such as the liver.[2]

-

The Cyanoethyl Phosphoramidite (CEP) Group: The Chemical Linchpin: This is the reactive group that enables the incorporation of the Cholesteryl-TEG moiety onto the 5' or 3' terminus of a growing oligonucleotide chain during standard solid-phase synthesis. Its well-understood chemistry provides high coupling efficiency and stability under synthesis conditions.

-

The Triethylene Glycol (TEG) Spacer: The Critical Modulator: Positioned between the cholesterol and the phosphoramidite, the TEG spacer is a 15-atom chain composed of repeating ethylene glycol units.[1][5] Its role is far from passive; it is an active modulator of the conjugate's chemical and biological properties.

Caption: Figure 1. Components of Cholesteryl-TEG-CEP.

Chapter 2: The Multifaceted Engineering Role of the TEG Spacer

The inclusion of the TEG spacer is a deliberate design choice that addresses several key challenges in both the synthesis and the application of cholesterol-conjugated oligonucleotides.

Enhancing Solubility and Synthesis Efficiency

A major, yet practical, challenge of working with cholesterol modifications is the molecule's extreme hydrophobicity. This leads to poor solubility in acetonitrile, the standard solvent used in oligonucleotide synthesis.[6] Poor solubility of a phosphoramidite reagent can cause precipitation in the synthesizer lines, leading to failed couplings and dramatically reduced final yield.

The TEG spacer masterfully resolves this issue. Composed of hydrophilic ether oxygens, the TEG linker imparts sufficient hydrophilic character to the entire reagent, ensuring its complete solubility in acetonitrile.[3][6][7] This seemingly simple feature is critical for ensuring high-efficiency, reproducible coupling reactions, making the synthesis of cholesterol-conjugated oligonucleotides a robust and scalable process.

Providing Flexibility and Mitigating Steric Hindrance

Cholesterol is a large, rigid, and bulky molecule. If attached directly to the oligonucleotide, it could sterically interfere with the oligonucleotide's primary function: hybridization to its target sequence.[5] This is particularly crucial for ASOs and siRNAs, which must bind to mRNA within the crowded cellular environment.

The TEG spacer, typically a 15-atom chain, acts as a flexible arm that physically separates the bulky cholesterol from the functional oligonucleotide.[5][8] This separation provides the nucleic acid with the conformational freedom required to adopt its active structure and bind effectively to its target, ensuring that the delivery moiety does not compromise the therapeutic action.[9][10]

Imparting Nuclease Resistance

While the primary strategy for preventing oligonucleotide degradation in vivo involves modifying the phosphodiester backbone (e.g., with phosphorothioate linkages), a bulky terminal conjugate can provide additional protection.[11][12] By attaching the Cholesteryl-TEG group to the 3' end, it can act as a cap that sterically blocks the approach of 3'-exonucleases, a major source of degradation in serum.[2] This can increase the biological half-life of the oligonucleotide, allowing for a more sustained therapeutic effect.

Optimizing Amphipathic Balance for Biological Interactions

The TEG spacer introduces a defined hydrophilic element to the highly lipophilic cholesterol molecule. This creates a balanced amphipathic profile for the conjugate, which can be crucial for its pharmacokinetic and pharmacodynamic properties.[13][14] This balance influences how the conjugate interacts with serum proteins, cell surface receptors, and intracellular components, ultimately affecting its biodistribution, cellular uptake efficiency, and potential off-target effects.[3]

Chapter 3: Experimental Validation and Protocols

The functional advantages conferred by the TEG spacer can be empirically validated. Below are standardized protocols for synthesizing and evaluating Cholesteryl-TEG conjugated oligonucleotides.

Protocol 1: Synthesis of a 5'-Cholesteryl-TEG Conjugated Oligonucleotide

This protocol outlines the final coupling step for adding the cholesterol modification to a custom-synthesized oligonucleotide on a solid support.

Materials:

-

Oligonucleotide synthesized on a CPG solid support.

-

Cholesteryl-TEG-CEP (e.g., Glen Research P/N 10-1975).

-

Standard oligonucleotide synthesis reagents (Acetonitrile, Activator, Oxidizer, Capping reagents).

-

Ammonium Hydroxide or a suitable deprotection solution.

-

HPLC purification system with a reverse-phase column.

Methodology:

-

Final Coupling: Following the final detritylation step of the standard oligonucleotide synthesis, perform the coupling step using the Cholesteryl-TEG-CEP phosphoramidite. A slightly extended coupling time of 15 minutes is recommended to ensure high efficiency due to the bulkiness of the reagent.[15]

-

Synthesis Completion: Proceed with the standard capping, oxidation, and final detritylation (DMT-on is often recommended for purification purposes) steps.[15]

-

Cleavage and Deprotection: Cleave the oligonucleotide from the CPG support and deprotect the nucleobases using ammonium hydroxide at room temperature for 2 hours or as required by the specific nucleobase protecting groups used.[8]

-

Purification: Due to the high hydrophobicity of the cholesterol moiety, purification via reverse-phase HPLC is mandatory to separate the full-length, modified product from any truncated or failed sequences.[1][2]

-

Quantification and QC: Quantify the final product using UV spectrophotometry at 260 nm and verify its mass via mass spectrometry.

Protocol 2: Comparative Analysis of Cellular Uptake

This protocol uses fluorescence microscopy to visually compare the cellular uptake of a modified versus an unmodified oligonucleotide.

Caption: Figure 2. Workflow for Cellular Uptake Assay.

Methodology:

-

Cell Culture: Seed a suitable cell line (e.g., HeLa or HepG2) in chambered cover glass slides and allow them to adhere overnight.

-

Oligonucleotide Preparation: Prepare sterile, serum-free media containing either a 5'-fluorescein (FAM)-labeled standard oligonucleotide or a 5'-FAM-labeled Cholesteryl-TEG conjugated oligonucleotide at a final concentration of 1 µM.

-